molecular formula C24H30ClN7O4S B13859565 N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

Cat. No.: B13859565
M. Wt: 548.1 g/mol
InChI Key: ALYZKVKRNYCDDT-JLJPHGGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a complex organic compound with a unique structure that includes a chloropyridine moiety, a dimethylcarbamoyl group, and a tetrahydrothiazolopyridine ring

Preparation Methods

The synthesis of N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide involves multiple steps. One of the methods includes the reaction of a chloropyridine derivative with a cyclohexylamine derivative under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety may bind to active sites, while the dimethylcarbamoyl group can enhance binding affinity. The tetrahydrothiazolopyridine ring may contribute to the overall stability and specificity of the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar compounds include other chloropyridine derivatives and cyclohexylamine derivatives. Compared to these compounds, N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:

Properties

Molecular Formula

C24H30ClN7O4S

Molecular Weight

548.1 g/mol

IUPAC Name

N'-(3-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-6-7-15(27-20(33)21(34)30-19-14(25)5-4-9-26-19)17(11-13)28-22(35)23-29-16-8-10-32(3)12-18(16)37-23/h4-5,9,13,15,17H,6-8,10-12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1

InChI Key

ALYZKVKRNYCDDT-JLJPHGGASA-N

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=C(C=CC=N4)Cl)C(=O)N(C)C

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=C(C=CC=N4)Cl)C(=O)N(C)C

Origin of Product

United States

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